(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione
Overview
Description
(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione is a chiral compound belonging to the oxazolidine family. This compound is characterized by its unique structure, which includes a benzyl group, a propionyl group, and a thione group attached to an oxazolidine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzylamine derivative with a propionyl chloride in the presence of a base, followed by cyclization with carbon disulfide to introduce the thione group. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propionyl groups, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, at low temperatures in an inert atmosphere.
Substitution: Sodium hydride, potassium tert-butoxide, in aprotic solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt critical biological pathways, leading to the compound’s observed biological effects. The benzyl and propionyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione: The enantiomer of the compound with different stereochemistry.
4-Benzyl-3-acetyl-1,3-oxazolidine-2-thione: A similar compound with an acetyl group instead of a propionyl group.
4-Benzyl-3-propionyl-1,3-oxazolidine-2-one: A similar compound with an oxazolidinone ring instead of an oxazolidine-2-thione ring.
Uniqueness
(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione is unique due to its specific stereochemistry and the presence of the thione group, which imparts distinct chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Properties
IUPAC Name |
1-[(4S)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIDPJIHKSUBCO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H](COC1=S)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182533 | |
Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145588-95-0 | |
Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145588-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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